N-Cbz-D-Asparagine

Description

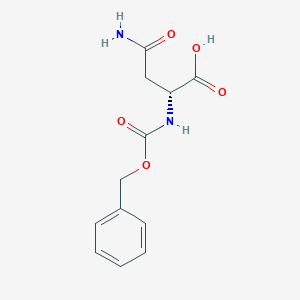

N-Cbz-D-Asparagine (CAS: 4474-86-6) is a carbobenzyloxy (Cbz)-protected derivative of D-asparagine, a non-proteinogenic amino acid. Its molecular formula is C₁₂H₁₄N₂O₅, with a molecular weight of 266.24 g/mol . The compound is characterized by the presence of a Cbz group (benzyloxycarbonyl) attached to the α-amino group of D-asparagine, which enhances its stability during peptide synthesis by preventing undesired side reactions . Key synonyms include Z-D-Asn-OH, Nα-Benzyloxycarbonyl-D-asparagine, and Cbz-D-asparagine .

This compound is commercially available in purities exceeding 97.0% (HPLC), with pricing varying by quantity (e.g., ¥9,500 for 25g and ¥3,900 for 5g) . Its storage typically requires standard laboratory conditions, avoiding extreme temperatures or humidity.

Properties

IUPAC Name |

(2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKRCGERFLLHP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364824 | |

| Record name | N-Cbz-D-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4474-86-6 | |

| Record name | N-Cbz-D-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-D-Asparagine typically involves the protection of the amino group of D-asparagine with a benzyloxycarbonyl group. One common method is to react D-asparagine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Cbz-D-Asparagine undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis using acidic or basic conditions, yielding D-asparagine.

Substitution: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.

Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used.

Substitution: Nucleophiles such as amines or thiols can be used.

Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly employed.

Major Products Formed:

Hydrolysis: D-asparagine.

Substitution: Various substituted derivatives of D-asparagine.

Coupling Reactions: Peptides and proteins with this compound as a building block.

Scientific Research Applications

Peptide Synthesis and Modification

N-Cbz-D-Asparagine plays a significant role in the synthesis of peptides. Its protective Cbz group allows for selective reactions during peptide assembly, facilitating the introduction of complex structures without premature side reactions.

Case Study: Late-Stage Modifications

A study demonstrated the use of this compound in late-stage C(sp3)–H arylation of peptides. This method allows for efficient modifications without the need for additional directing groups, showcasing its utility in creating novel peptide motifs essential for drug development . The ability to perform site-selective modifications enhances the therapeutic potential of peptides that target specific biological pathways.

Drug Development

The incorporation of this compound into peptide sequences has implications for drug design, particularly in creating peptidomimetics that exhibit improved stability and bioavailability.

Case Study: Azapeptide Synthesis

Research highlighted the use of this compound as a building block in synthesizing azapeptides—peptides where one or more carbon atoms are replaced by nitrogen. These azapeptides show promise as therapeutics due to their enhanced resistance to enzymatic degradation. The study reported successful incorporation of this compound into peptide sequences that exhibited prolonged activity in biological systems .

Biochemical Studies

This compound is also utilized in biochemical assays to study protein interactions and enzymatic activities. Its ability to mimic natural asparagine while providing a protective group makes it valuable in experimental setups.

Case Study: Protein Interaction Studies

In a study examining protein-protein interactions, researchers employed this compound to modify peptide sequences that interacted with specific receptors. The modified peptides demonstrated altered binding affinities, providing insights into the mechanisms governing these interactions . This application underscores the importance of this compound in elucidating biochemical pathways.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-Cbz-D-Asparagine primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for the selective formation of peptide bonds with other amino acids. Once the desired peptide or protein is synthesized, the benzyloxycarbonyl group can be removed to yield the free amino group .

Comparison with Similar Compounds

N-Cbz-L-Asparagine (CAS: 2304-96-3)

- Molecular Formula : C₁₂H₁₄N₂O₅

- Molecular Weight : 266.24 g/mol

- Key Difference : Enantiomeric form (L-configuration vs. D-configuration). The L-form is more commonly used in peptide synthesis due to biological relevance, while the D-form is utilized in specialized applications like chiral catalysts or unnatural peptide design .

N-Cbz-L-Aspartic Acid (CAS: 1152-61-0)

N-Cbz-L-Aspartic Acid 4-Benzyl Ester (CAS: 3479-47-8)

Unprotected L-Asparagine (CAS: 70-47-3)

- Molecular Formula : C₄H₈N₂O₃

- Molecular Weight : 132.12 g/mol

- Key Difference : Lacks the Cbz group, making it prone to oxidation or unwanted side reactions during synthesis. Used directly in metabolic studies or as a nutrient in cell culture media .

Physicochemical and Commercial Comparison

| Compound | CAS RN | Molecular Weight (g/mol) | Purity (%) | Price (25g) | Key Feature(s) |

|---|---|---|---|---|---|

| This compound | 4474-86-6 | 266.24 | >97.0 | ¥9,500 | D-configuration, amide stability |

| N-Cbz-L-Asparagine | 2304-96-3 | 266.24 | >97.0 | ¥20,000 | L-configuration, biological relevance |

| N-Cbz-L-Aspartic Acid | 1152-61-0 | 267.23 | >97.0 | ¥11,000 | Free β-carboxylic acid |

| N-Cbz-L-Asp 4-Benzyl Ester | 3479-47-8 | 357.35 | >97.0 | ¥19,000 | Enhanced organic solubility |

| L-Asparagine | 70-47-3 | 132.12 | N/A | N/A | Unprotected, metabolic applications |

Limitations and Contradictions

- Similarity Scores : Compounds like N-Cbz-2-Piperidinecarboxylic acid (CAS: 28697-07-6) share high structural similarity scores (0.87–0.97) due to the Cbz group but differ in core structure (piperidine vs. asparagine), leading to divergent reactivity and applications .

- Cost Disparities : N-Cbz-L-Asparagine is priced higher than its D-enantiomer, reflecting demand in conventional peptide synthesis versus niche uses .

Biological Activity

N-Cbz-D-Asparagine, a derivative of the amino acid asparagine, is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on its nitrogen atom. This compound is primarily utilized in peptide synthesis and has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and protein biochemistry. This article explores the biological activity of this compound, detailing its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₄N₂O₅

- Molecular Weight : 258.25 g/mol

The Cbz group serves as a temporary protecting group, allowing for selective manipulation during peptide synthesis. This protection is crucial for assembling peptides with D-Asparagine residues, enabling researchers to study structure-function relationships and therapeutic applications effectively.

Applications in Peptide Synthesis

This compound is widely used in the synthesis of peptides due to its ability to protect the amino group while allowing further chemical modifications. The following table summarizes key applications:

| Application | Description |

|---|---|

| Peptide Synthesis | Acts as a building block for peptides containing D-Asparagine residues. |

| Protein Chemistry | Used to modify side chains of Asparagine residues to study protein interactions. |

| Biomaterials Development | Incorporated into hydrogels or scaffolds for tissue engineering applications. |

Biological Activities

Research indicates that derivatives of asparagine, including this compound, exhibit various biological activities:

- Protein-Protein Interactions : Studies have shown that this compound can influence protein folding and stability through modifications at Asparagine residues. This is particularly relevant in understanding diseases linked to protein misfolding.

- Metal Complexation : this compound has been investigated for its ability to act as a ligand in metal complexation studies. This property may lead to applications in catalysis and materials science.

- Therapeutic Applications : The compound's role in synthesizing peptides with specific configurations can be pivotal in drug development, particularly for targeting diseases influenced by asparagine metabolism .

Case Studies

Several studies illustrate the biological significance of this compound:

- Study on Protein Interactions : A comparative proteomic analysis revealed that D-asparagine-rich proteins play a crucial role in the infectivity of Plasmodium parasites by regulating gene expression through host tRNA importation . This finding underscores the importance of D-asparagine derivatives in cellular processes.

- Hydrolysis Studies : Research into microbial degradation of asparagine showed that different inocula exhibited varying rates of hydrolysis between L- and D-asparagine, highlighting potential enzymatic pathways involving this compound derivatives .

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Hydrolysis : Enzymes such as asparaginase can hydrolyze this compound, influencing amino acid availability and metabolic pathways .

- Peptide Bond Formation : The compound facilitates peptide bond formation under specific conditions, crucial for synthesizing bioactive peptides with therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Cbz-D-Asparagine with high enantiomeric purity, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves Cbz (carbobenzyloxy) protection of the amine group in D-asparagine under anhydrous conditions. Key steps include:

- Using a 2:1 molar ratio of Cbz-Cl (chloride) to D-asparagine in a basic medium (e.g., sodium bicarbonate) to avoid overprotection .

- Monitoring reaction progress via TLC or HPLC to detect intermediates like N-Cbz-O-tert-butyl-D-asparagine, which may form under suboptimal conditions .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >97% purity, as validated by NMR and mass spectrometry .

Q. How can researchers validate the identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Confirm the presence of Cbz-group protons (δ 5.1–5.3 ppm for benzyl CH₂, δ 7.3–7.5 ppm for aromatic protons) and asparagine backbone signals (e.g., α-proton at δ 4.2–4.5 ppm) .

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomeric impurities; retention times should match reference standards .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 295.1 (C₁₂H₁₄N₂O₅) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported data on this compound’s solubility and stability under varying experimental conditions?

- Methodological Answer :

- Solubility : Contradictions arise from solvent polarity (e.g., DMSO vs. water) and pH. For reproducible

- Pre-saturate solvents with N₂ to prevent oxidation of the Cbz group during solubility testing .

- Use buffered solutions (pH 4–6) to mimic physiological conditions, as asparagine’s zwitterionic nature affects solubility .

- Stability : Degradation studies via accelerated thermal testing (40–60°C) coupled with HPLC can identify decomposition products (e.g., benzyl alcohol from Cbz cleavage) .

Q. How does this compound’s chiral configuration influence its role in peptide synthesis or enzyme-substrate interactions?

- Methodological Answer :

- Peptide Synthesis : The D-configuration resists proteolytic cleavage, making it useful for designing protease-resistant peptides. Optimize coupling reagents (e.g., HATU/DIPEA) to minimize racemization during solid-phase synthesis .

- Enzyme Studies : Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of D- vs. L-asparagine derivatives with asparaginase enzymes. Validate via kinetic assays (Km and Vmax measurements) .

Q. What advanced techniques are recommended for studying this compound’s conformational dynamics in solution?

- Methodological Answer :

- ROESY NMR : Identify through-space correlations between the Cbz group and asparagine side chains to map intramolecular interactions .

- Circular Dichroism (CD) : Monitor chiral center stability under thermal stress (e.g., 25–80°C) to detect conformational shifts .

Data Reproducibility and Ethical Considerations

Q. How can researchers ensure reproducibility when using this compound in multi-step organic syntheses?

- Methodological Answer :

- Document all reaction parameters (e.g., stirring speed, inert gas flow rate) to control exothermic side reactions .

- Share raw spectral data (e.g., NMR FID files) and chromatograms in supplementary materials, per guidelines in Beilstein Journal of Organic Chemistry .

Q. What ethical and methodological standards apply when citing conflicting data on this compound’s biological activity?

- Methodological Answer :

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature. For example, studies reporting cytotoxicity must disclose cell line validation methods (e.g., STR profiling) to rule out contamination .

- Perform meta-analyses using tools like RevMan to quantify heterogeneity across studies, addressing contradictions in IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.